molecular formula C23H21NO B594071 [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1415744-43-2

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594071
CAS No.: 1415744-43-2
M. Wt: 334.5 g/mol
InChI Key: VCHHHSMPMLNVGS-NCKGIQLSSA-N
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Description

JWH 073-d7 (exempt preparation) is a compound that contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of JWH 073 (exempt preparation) by GC- or LC- mass spectrometry (MS) .


Molecular Structure Analysis

The molecular formula of JWH 073-d7 is C23H14D7NO2 . The average mass is 350.461 Da .


Chemical Reactions Analysis

JWH-073 and its variants, including JWH 073-d7, are known to undergo various chemical reactions. For instance, JWH-018 and JWH-073 have been detected in human blood samples using a rapid ultra-performance liquid chromatography–tandem mass spectrometry method . The samples underwent liquid–liquid extraction at pH 10.2 into ethyl ether .


Physical and Chemical Properties Analysis

JWH 073-d7 is typically supplied as a solution in methanol . The molecular weight of the compound is 350.50 .

Scientific Research Applications

Analytical Method Development

A key application of JWH 073-d7 in scientific research is in the development and validation of analytical methods. Kacinko et al. (2011) developed a method for the quantification of JWH-018, JWH-073, and other related compounds in human blood using liquid chromatography-tandem mass spectrometry. This method is vital for the qualitative and quantitative analysis of these compounds in biological samples (Kacinko et al., 2011).

Forensic and Toxicological Analysis

In forensic and toxicological studies, JWH 073-d7 serves as an essential compound. Kim et al. (2013) investigated the deposition of JWH-018 and JWH-073 in hair, establishing methods to detect these substances and their metabolites in hair samples. This research is crucial for forensic applications, particularly in drug testing and legal cases (Kim et al., 2013).

Biosensor Development

JWH 073-d7 has been used in the development of biosensors. Sanli et al. (2019) designed an electrochemical biosensor for the detection of synthetic cannabinoids, including JWH-073. This biosensor uses antibody-immobilized magnetic nanoparticles, demonstrating the potential of JWH 073-d7 in advancing drug detection technology (Sanli et al., 2019).

Drug Purity Assessment

Research by Ginsburg et al. (2012) on the purity of synthetic cannabinoids like JWH-073 provided insights into the quality of these compounds when sold online. This study has implications for understanding the risks associated with the use of these substances (Ginsburg et al., 2012).

Metabolite Analysis

Chimalakonda et al. (2011) focused on identifying metabolites of JWH-018 and JWH-073 in human urine. This research is essential for understanding the metabolism and excretion of these synthetic cannabinoids, which has significant implications for drug testing and public health (Chimalakonda et al., 2011).

Drug Trafficking Investigations

A study by Choi et al. (2013) developed a GC-MS method to identify and quantify synthetic cannabinoids, including JWH-073, in materials seized during drug trafficking. This research aids law enforcement agencies in the detection and control of illegal synthetic cannabinoid distribution (Choi et al., 2013).

Mechanism of Action

Target of Action

JWH 073-d7 is a mildly selective agonist of the central cannabinoid (CB1) receptor . The CB1 receptor is primarily located in the brain and is involved in a variety of physiological processes. The compound also interacts with the peripheral cannabinoid (CB2) receptor, although to a lesser extent .

Mode of Action

JWH 073-d7 binds to the CB1 receptor with a higher affinity than it does to the CB2 receptor . This binding triggers a series of events that lead to the activation of the receptor, resulting in the modulation of neurotransmitter release. The Ki values for binding CB1 and CB2 are 8.9 and 38 nM, respectively .

Biochemical Pathways

The activation of CB1 receptors by JWH 073-d7 can affect various biochemical pathways. These include the suppression of cyclic adenosine monophosphate (cAMP) production, the activation of mitogen-activated protein kinases, and the modulation of calcium and potassium channels . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The activation of CB1 receptors by JWH 073-d7 can lead to a variety of effects at the molecular and cellular levels. For instance, it has been shown to suppress spontaneous activity, produce antinociceptive effects in the tail-flick assay, and affect rectal temperature in rats . These effects are comparable to those of WIN 55,212-2, a well-known aminoalkylindole .

Safety and Hazards

JWH-073, the parent compound of JWH 073-d7, is a synthetic cannabinoid and is considered a drug of abuse . It has been classified as a Schedule I substance in the United States , indicating that it has a high potential for abuse and no accepted medical use. It is also illegal in several other countries .

Future Directions

As a synthetic cannabinoid, JWH-073 and its variants, including JWH 073-d7, are subjects of ongoing research. The therapeutic potential of this class of biologic compounds is yet to be fully realized . More research and development must be done before we can understand the cause of chronic pain states and realize the therapeutic potential of this class of biologic compounds .

Properties

IUPAC Name

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHHHSMPMLNVGS-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016395
Record name JWH-073-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415744-43-2
Record name JWH-073-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone
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[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone
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[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone

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